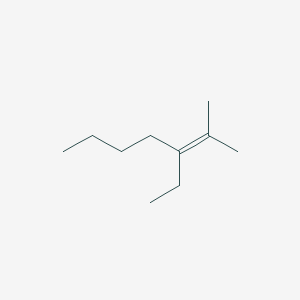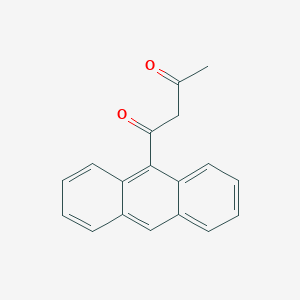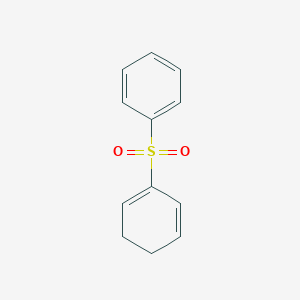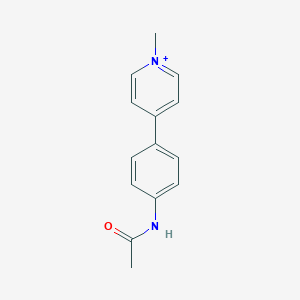![molecular formula C52H50Br2Cl2N4O2 B011618 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide CAS No. 109358-24-9](/img/structure/B11618.png)
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide, commonly known as Mito-PQ, is a novel mitochondria-targeted antioxidant that has gained significant attention in the field of biomedical research. Mito-PQ has been shown to possess potent antioxidant properties and has been investigated for its potential therapeutic applications in various diseases.
Mechanism Of Action
Mito-PQ exerts its antioxidant effects by targeting the mitochondria, which are the primary site of reactive oxygen species (ROS) production. Mito-PQ accumulates in the mitochondria and scavenges ROS, thereby reducing oxidative stress and preventing mitochondrial dysfunction.
Biochemical And Physiological Effects
Mito-PQ has been shown to improve mitochondrial function, reduce oxidative stress, and protect against cellular damage in various cell types. Mito-PQ has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
Mito-PQ has several advantages for lab experiments, including its potent antioxidant properties, selective mitochondrial targeting, and low toxicity. However, Mito-PQ is relatively expensive and requires specialized expertise for synthesis and characterization.
Future Directions
Future research on Mito-PQ could focus on its potential therapeutic applications in other diseases, such as metabolic disorders and mitochondrial diseases. Additionally, further studies could investigate the mechanisms underlying Mito-PQ's neuroprotective effects and its potential use as a neuroprotective agent in clinical settings. Finally, future research could explore the use of Mito-PQ in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.
Synthesis Methods
Mito-PQ is synthesized by reacting 2,4,5-trichlorophthalic anhydride with 4-(1-pyrrolidinyl)benzeneboronic acid followed by Suzuki coupling with 4-bromo-1,1'-biphenyl-4-ylboronic acid and 2,2-bis(4-bromophenyl)vinylboronic acid. The resulting intermediate is then reacted with 4-(1-pyrrolidinyl)phenylboronic acid and 2,2-bis(4-(1-pyrrolidinyl)phenyl)vinylboronic acid to obtain Mito-PQ.
Scientific Research Applications
Mito-PQ has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In neurodegenerative disorders, Mito-PQ has been shown to protect against oxidative stress-induced neuronal death and improve mitochondrial function. In cardiovascular diseases, Mito-PQ has been shown to improve cardiac function and reduce oxidative stress-induced damage. In cancer, Mito-PQ has been shown to induce apoptosis in cancer cells and enhance the efficacy of chemotherapy.
properties
CAS RN |
109358-24-9 |
|---|---|
Product Name |
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide |
Molecular Formula |
C52H50Br2Cl2N4O2 |
Molecular Weight |
993.7 g/mol |
IUPAC Name |
3,3-bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one |
InChI |
InChI=1S/C52H50Br2Cl2N4O2/c53-47-45-46(48(54)50(56)49(47)55)52(62-51(45)61,33-43(35-9-17-39(18-10-35)57-25-1-2-26-57)36-11-19-40(20-12-36)58-27-3-4-28-58)34-44(37-13-21-41(22-14-37)59-29-5-6-30-59)38-15-23-42(24-16-38)60-31-7-8-32-60/h9-24,33-34H,1-8,25-32H2 |
InChI Key |
MRRDFVUWBQDYMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Cl)Cl)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1 |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Cl)Cl)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1 |
synonyms |
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
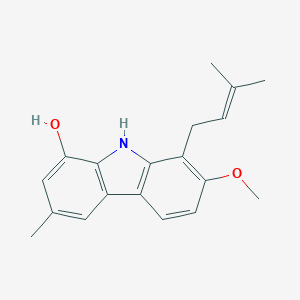
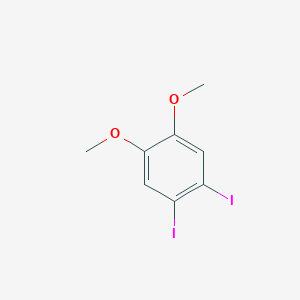
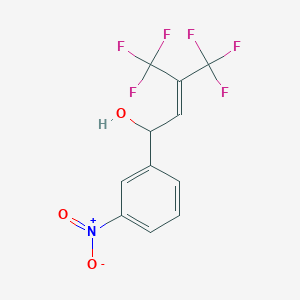
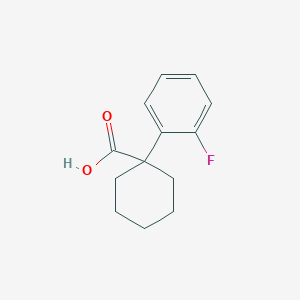
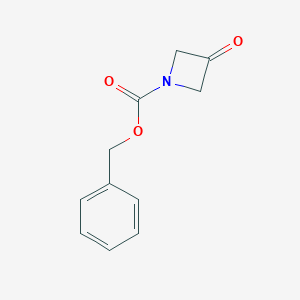
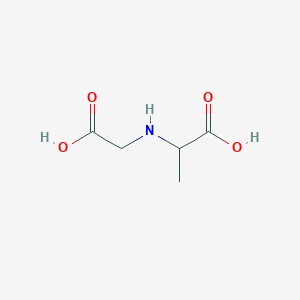
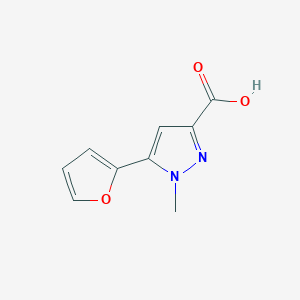
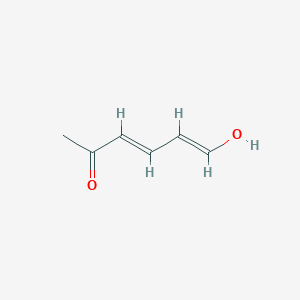
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
